Alpha-fetoprotein (AFP) is a glycoprotein classified as a tumor marker, primarily used in clinical settings for the diagnosis and monitoring of hepatocellular carcinoma (HCC). [, , , ] It is typically found in high concentrations during fetal development but exists at low levels in healthy adults. Elevated AFP levels in adults can indicate various conditions, including HCC, benign liver diseases, and certain germ cell tumors. [, , , ]
AFP-07 free acid is classified within the category of prostacyclin analogs. These compounds are synthesized to mimic the effects of natural prostacyclin, which is an unstable prostanoid involved in various physiological processes, such as vasodilation and inhibition of platelet aggregation. The unique structural modifications in AFP-07 enhance its stability and biological activity compared to other analogs .
The synthesis of AFP-07 free acid involves several key steps that typically include:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
The molecular structure of AFP-07 free acid can be described as follows:
The molecular conformation plays a crucial role in its interaction with the prostacyclin receptor, influencing both potency and selectivity .
AFP-07 free acid participates in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and catalysts that facilitate substitution reactions under controlled conditions .
The mechanism of action for AFP-07 free acid primarily involves its interaction with the prostacyclin receptor:
This activation results in increased intracellular cyclic adenosine monophosphate levels, which mediate various physiological responses associated with vascular health .
AFP-07 free acid exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and pharmaceutical formulations .
AFP-07 free acid has diverse applications across scientific disciplines:
Prostacyclin (PGI₂), discovered in 1976, is an endogenous eicosanoid critical for vascular homeostasis through vasodilation and platelet aggregation inhibition [3] [7]. Its clinical utility has been limited by extreme chemical instability (half-life <3 minutes in vivo), driving the development of synthetic analogues. Early agents like epoprostenol (1980s) required continuous infusion due to rapid degradation, while iloprost (1990s) introduced inhalable formulations [3] [7]. The 2000s saw orally active agents (e.g., treprostinil), though non-selective activation of EP receptors caused dose-limiting side effects [4] [7]. This evolution underscored the need for receptor-specific agonists with enhanced stability.
Table 1: Evolution of Prostacyclin Analogues
Generation | Key Agents | Advantages | Limitations |
---|---|---|---|
First | Epoprostenol | Bioidentical to PGI₂ | Half-life <6 min; IV infusion only |
Second | Iloprost | Inhalable formulation | Non-selective (EP1/EP3 activation) |
Third | Treprostinil, Beraprost | Oral bioavailability | Off-target effects (headache, flushing) |
Fourth | AFP-07 | Sub-nanomolar IP affinity; Fluorinated stability | EP4 activation in co-expressed tissues |
AFP-07 (5Z-[(3aR,4R,5R,6aS)-3,3-difluorohexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2H-cyclopenta[b]furan-2-ylidene]-pentanoic acid) is a 7,7-difluoro-substituted prostacyclin derivative engineered to overcome inherent instability [1] [6]. The difluorination at C7 replaces the labile enol ether of native PGI₂ with a hydrolysis-resistant motif, extending its functional half-life while preserving conformational geometry [3] [6]. AFP-07 exhibits exceptional potency at the human IP receptor:
Receptor selectivity profiling reveals >100-fold selectivity against EP1–EP3 receptors (Ki >100 nM), though moderate EP4 affinity (Ki >10 nM) is observed [1] [6]. This EP4 cross-reactivity becomes physiologically relevant in tissues co-expressing IP/EP4 receptors (e.g., saphenous veins), where AFP-07-induced vasorelaxation is partially inhibited by EP4 antagonists like AH-23848 [1] [5].
Table 2: Receptor Selectivity Profile of AFP-07 Free Acid
Receptor | Ki (nM) | Selectivity vs. IP | Functional Consequence |
---|---|---|---|
IP | 0.561 | Reference | cAMP elevation; vasodilation |
EP1 | >100 | >178-fold | Negligible activity |
EP2 | >100 | >178-fold | Negligible activity |
EP3 | >100 | >178-fold | Negligible activity |
EP4 | >10 | >18-fold | Vasorelaxation in IP/EP4-coexpressing tissues |
AFP-07’s pharmacological precision has made it indispensable for dissecting prostaglandin signaling mechanisms. Key research applications include:
IP Receptor Activation Studies: Cryo-EM structures of IP bound to agonists (e.g., MRE-269) reveal that AFP-07’s carboxyl group forms a salt bridge with R279⁷·⁴⁰ in IP’s ligand pocket, while its fluorinated core stabilizes hydrophobic interactions with V71²·⁶¹ and L275⁷·³⁶ [4]. Mutagenesis studies confirm these residues are essential for IP activation [4].
Vascular Tone Regulation Models: In guinea pig saphenous vein and rabbit vascular beds, AFP-07’s vasorelaxant effects are partially antagonized by EP4 blockers, highlighting receptor co-expression dynamics in vascular tissues [1] [5]. This provides a model for studying tissue-specific receptor crosstalk.
Fluorination Impact Analysis: As part of a broader exploration of fluorinated prostanoids (e.g., 10,10-difluoro-13,14-dehydro-PGI₂), AFP-07 demonstrates how C7 difluorination balances stability and receptor engagement—a strategy informing next-generation agonists [3] [6].
Comparative Pharmacology: AFP-07 enables direct comparison with partial IP agonists (e.g., taprostene) and non-prostanoid agents (e.g., selexipag), clarifying how ligand efficacy influences therapeutic outcomes in PAH and thrombosis [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7